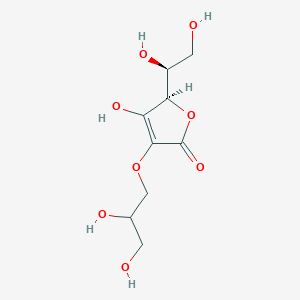
Glyceryl ascorbate
Vue d'ensemble
Description
Glyceryl Ascorbate is a water-soluble form of vitamin C made by binding ascorbic acid with the humectant glycerine . This compound is considered more stable and offers formulary flexibility because it isn’t beholden to the same narrow pH range for efficacy compared to pure vitamin C (ascorbic acid) . It shares many of the same benefits as regular vitamin C, including being an antioxidant, improving skin tone, helping to fade hyperpigmentation and post-breakout marks, and supporting skin’s firmness .
Synthesis Analysis
The synthesis of Glyceryl Ascorbate involves the reaction of glycerol with ketone and aldehydes . The reaction leads to the formation of cyclic oxygenated compounds . There are three main routes of glycerol etherification: acid-catalysed reaction with olefins, like isobutene; acid-catalysed reaction with alcohols, which also includes the self-etherification of glycerol to yield dimers and trimers; and the reaction of glycerol alkoxides with alkyl halides or alkyl sulphates .Molecular Structure Analysis
The molecular structure of Glyceryl Ascorbate is C9H14O8 . It is a derivative of ascorbate and glycerin .Chemical Reactions Analysis
Glycerol can be converted in ethers, acetals/ketals, esters and carbonate that find applications as fuel additives, special solvents and antioxidant, among others . The reaction of glycerol with ketone and aldehydes leads to the formation of cyclic oxygenated compounds .Physical And Chemical Properties Analysis
Glyceryl Ascorbate has a molecular weight of 250.203, a density of 1.7±0.1 g/cm3, a boiling point of 699.2±55.0 °C at 760 mmHg, and a melting point of 159 °C .Applications De Recherche Scientifique
Radioprotection in Mammalian Cells
A study by Haskins et al. (2018) explored the radioprotective properties of various chemicals including glyceryl ascorbate. They found that pre-treatment with these chemicals could reduce Lambda DNA damage caused by radiation in a concentration-dependent manner, indicating that glyceryl ascorbate and similar compounds act as radical scavengers. This property makes them useful in protecting cells from damage during radiation therapy or exposure (Haskins et al., 2018).
Impacts on Nitrate Tolerance
Axton et al. (2018) investigated the role of ascorbic acid in preventing nitroglycerin-induced nitrate tolerance. Their metabolomics analysis revealed that ascorbic acid could prevent inactivation of xanthine oxidase, a key enzyme in metabolic bioactivation of nitroglycerin, thereby increasing NO production and potentially preventing nitrate tolerance. This suggests a role for glyceryl ascorbate in enhancing the therapeutic efficacy of nitrate drugs (Axton et al., 2018).
Anticancer Properties
The anticancer potential of ascorbate is reviewed by Lee (2009). Ascorbate is considered essential for humans and has been debated for its potential in cancer therapy. This review summarizes the evidence for and against the use of ascorbate as an anticancer agent, providing insight into its role in clinical oncology (Lee, 2009).
Agricultural Applications
Research by Bashor and Dalton (1999) demonstrated the importance of ascorbate in soybean root nodules. Exogenous application of ascorbate significantly increased nitrogenase activity, nodule leghaemoglobin content, and activity of key antioxidant enzymes. These findings suggest that glyceryl ascorbate could be used to enhance nitrogen fixation in legume crops (Bashor & Dalton, 1999).
Ascorbate in Plant Metabolism
Smirnoff (2000) discussed the multifaceted roles of ascorbic acid in plant biology. The study highlights ascorbate's functions as an antioxidant, its involvement in cell division and growth, and its role as a cofactor in various metabolic processes. This research underscores the potential of glyceryl ascorbate in agricultural and botanical studies (Smirnoff, 2000).
Role in Transdermal Drug Delivery
Miyano et al. (2005) developed sugar micro needles for transdermal drug delivery containing ascorbate-2-glycoside, demonstrating the potential of glyceryl ascorbate in enhancing drug delivery through the skin. The clinical experiment indicated no significant dermatological problems, pointing to the safety and efficacy of this method (Miyano et al., 2005).
Orientations Futures
Pharmacological ascorbate (i.e., intravenous infusions of vitamin C reaching 20 mM in plasma) is under active investigation as an adjuvant to standard of care anti-cancer treatments due to its dual redox roles as an antioxidant in normal tissues and as a prooxidant in malignant tissues . Furthermore, the success of pharmacological ascorbate as a radiosensitizer and a chemosensitizer in pre-clinical studies and early phase clinical trials suggests that it may also enhance the efficacy and expand the benefits of Immune checkpoint inhibitors (ICIs) .
Propriétés
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWQJCDIYBPYNT-ACFLWUFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OCC(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269599 | |
| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |
CAS RN |
1120360-13-5 | |
| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120360-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



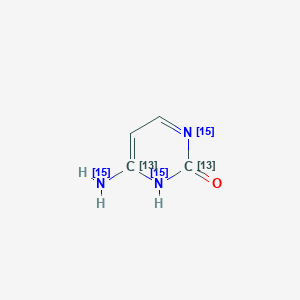
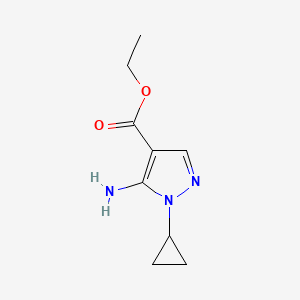
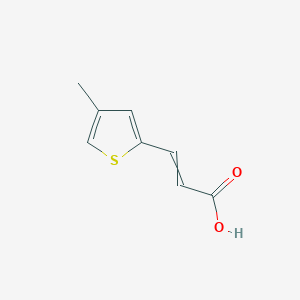
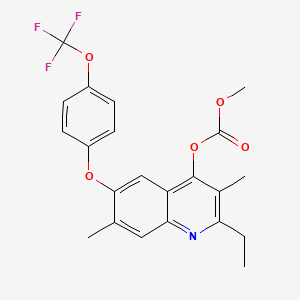
![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)
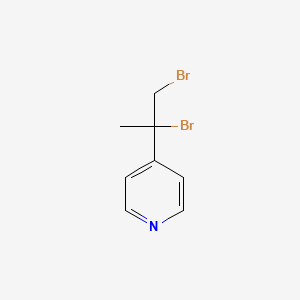
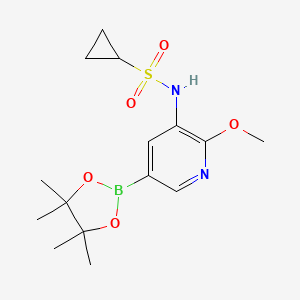
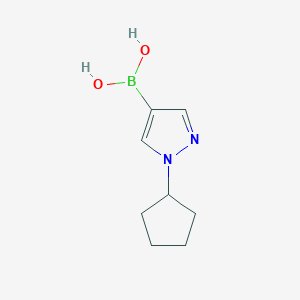
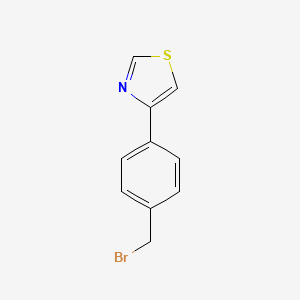
![5-Octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1456462.png)
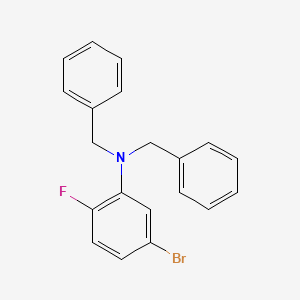
![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)